

N-Boc-3-Piperidinemethanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate*

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Introduction: N-Boc-3-piperidinemethanol, also known as **tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate**, is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its piperidine scaffold is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, regioselective functionalization, while the hydroxymethyl group at the 3-position provides a versatile handle for further synthetic modifications. This guide provides a comprehensive overview of its chemical structure, analytical data, synthesis, and applications in pharmaceutical development.

Chemical Structure and Physical Properties

N-Boc-3-piperidinemethanol is characterized by a piperidine ring with a Boc-protected nitrogen and a hydroxymethyl substituent at the third carbon position.^[1]

Table 1: Chemical and Physical Properties of N-Boc-3-piperidinemethanol

Property	Value	Reference
Chemical Formula	C ₁₁ H ₂₁ NO ₃	[1][2]
Molecular Weight	215.29 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid or solid	
Melting Point	77-81 °C	[4]
Boiling Point	~110 - 112 °C at 0.2 mmHg	
Density	~1.02 - 1.05 g/cm ³	
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)	[1]
CAS Number	116574-71-1	[1][3]

Spectroscopic and Analytical Data

The structural integrity and purity of N-Boc-3-piperidinemethanol are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Summary of Analytical Data for N-Boc-3-piperidinemethanol

Analysis Type	Data	Reference
¹ H-NMR (500 MHz, CDCl ₃)	δ (ppm): 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).	[5]
¹³ C-NMR (126 MHz, CDCl ₃)	δ (ppm): 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.	[5]
Infrared (IR) Spectroscopy (Film)	ν _{max} (cm ⁻¹): 3428, 2971, 2872, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772.	[5]
Mass Spectrometry (MS)	The Boc group is susceptible to fragmentation under standard ionization conditions.	

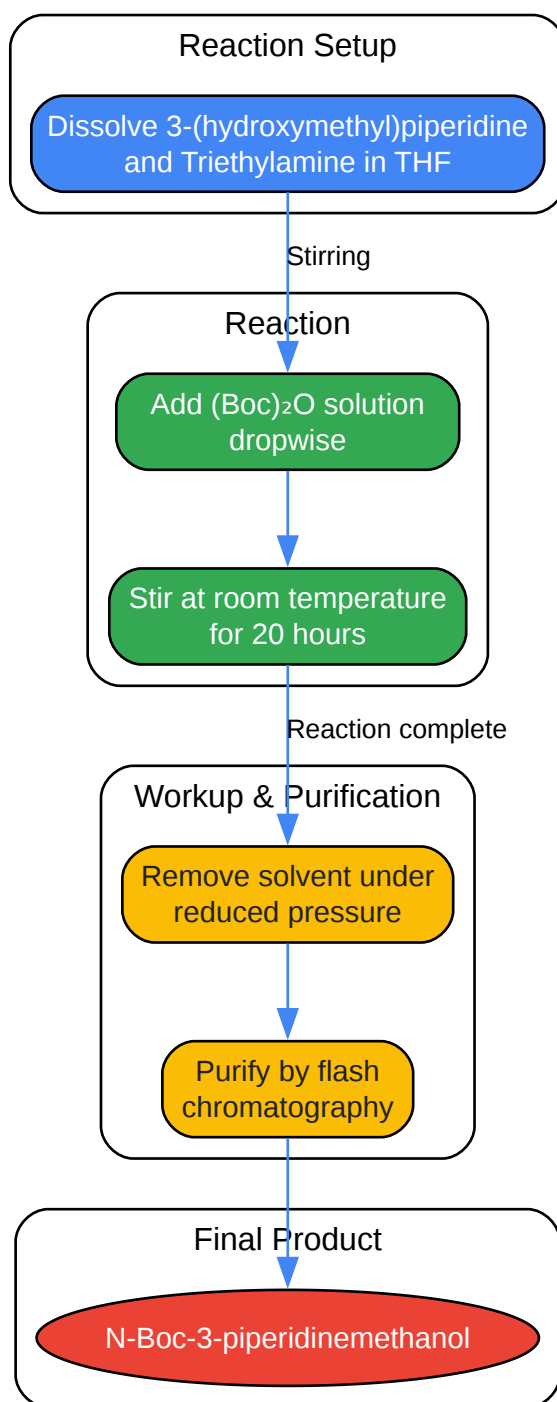
Synthesis and Experimental Protocols

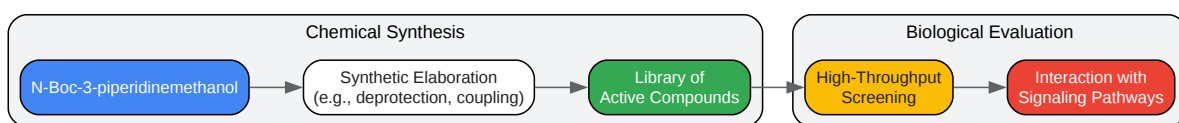
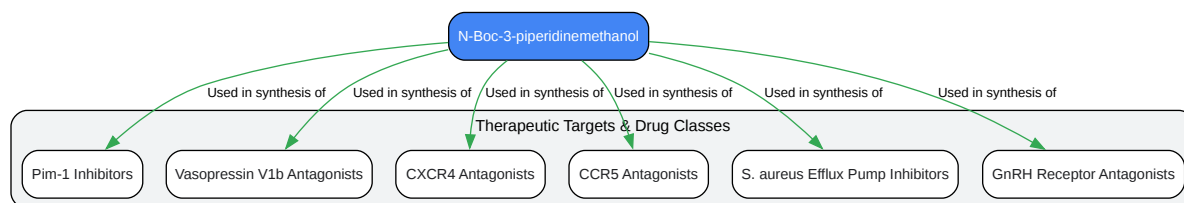
A common and straightforward method for the synthesis of N-Boc-3-piperidinemethanol involves the protection of the commercially available 3-(hydroxymethyl)piperidine.

Experimental Protocol: Boc Protection of 3-(Hydroxymethyl)piperidine

- Reagents and Materials:
 - 3-(Hydroxymethyl)piperidine
 - Di-tert-butyl dicarbonate ((Boc)₂O)
 - Triethylamine (Et₃N)
 - Tetrahydrofuran (THF), anhydrous
 - Standard glassware for organic synthesis

- Magnetic stirrer and stir bar
- Procedure:
 - To a solution of 3-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 equivalents) at room temperature.
 - Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in THF to the stirring reaction mixture.
 - Allow the reaction to stir at room temperature for approximately 20 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, remove the solvent by distillation under reduced pressure.
 - The resulting crude product can then be purified by flash column chromatography on silica gel to yield pure N-Boc-3-piperidinemethanol.





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